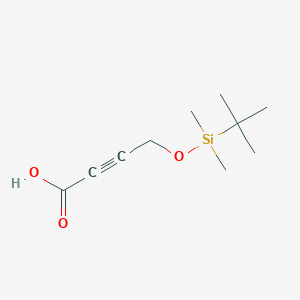

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

Description

BenchChem offers high-quality 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h8H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEAINNTXMYDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625993 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102245-65-8 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of tert-Butyldimethylsilyl (TBDMS) Protected But-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyldimethylsilyl but-2-ynoate, a valuable intermediate in organic synthesis. The protection of the carboxylic acid moiety as a TBDMS ester allows for selective reactions at other positions of the molecule. This document outlines the reaction pathway, a detailed experimental protocol, and a general workflow for its preparation and purification.

Introduction

The protection of functional groups is a critical strategy in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols and, to a lesser extent, carboxylic acids, due to its steric bulk and predictable reactivity. It is stable to a range of reaction conditions and can be selectively removed when needed. But-2-ynoic acid is a simple alkynoic acid, and its TBDMS-protected form serves as a useful building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

Reaction Pathway

The silylation of but-2-ynoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) is typically facilitated by a base, such as imidazole. Imidazole reacts with TBDMS-Cl to form a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole. This intermediate is then attacked by the carboxylate of but-2-ynoic acid in a nucleophilic substitution reaction to yield the desired TBDMS ester and regenerate imidazole.

Caption: Reaction pathway for the imidazole-catalyzed silylation of but-2-ynoic acid.

Experimental Protocol

This protocol is a representative example for the silylation of but-2-ynoic acid. Optimization may be required to achieve the best results.

Materials:

-

But-2-ynoic acid (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add but-2-ynoic acid (1.0 eq) and imidazole (2.5 eq). Dissolve the solids in anhydrous DCM.

-

Addition of Silylating Agent: Add TBDMS-Cl (1.2 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[1]

Data Presentation

The following table summarizes the general reaction parameters for the TBDMS protection of but-2-ynoic acid.

| Parameter | Value/Condition | Notes |

| Stoichiometry | ||

| But-2-ynoic acid | 1.0 eq | |

| TBDMS-Cl | 1.1 - 1.5 eq | An excess ensures complete reaction. |

| Imidazole | 2.0 - 2.5 eq | Acts as both a base and a catalyst. |

| Reaction Conditions | ||

| Solvent | Anhydrous DCM or DMF | DMF can accelerate the reaction.[2] |

| Temperature | Room Temperature | Gentle heating may be required for slow reactions. |

| Reaction Time | 2 - 24 hours | Highly dependent on substrate and conditions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of reagents and intermediates. |

| Yield | Variable | Expected to be in the range of 70-95% based on similar reactions. |

Experimental Workflow

The general workflow for the synthesis and purification of TBDMS-protected but-2-ynoic acid is depicted below.

Caption: General experimental workflow for the synthesis of TBDMS but-2-ynoate.

References

An In-depth Technical Guide to 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

CAS Number: 102245-65-8

This technical guide provides a comprehensive overview of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid, a valuable building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis, and reactivity, with a focus on its applications in the synthesis of complex molecules.

Chemical and Physical Properties

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a versatile reagent characterized by a protected hydroxyl group and a reactive carboxylic acid moiety. The tert-butyldimethylsilyl (TBDMS) protecting group offers stability under a range of reaction conditions, while the alkyne and carboxylic acid functionalities provide sites for diverse chemical transformations.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 102245-65-8 |

| Molecular Formula | C₁₀H₁₈O₃Si |

| Molecular Weight | 214.34 g/mol [1] |

| IUPAC Name | 4-{[tert-butyl(dimethyl)silyl]oxy}-2-butynoic acid |

| Synonyms | 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid, 4-(TERT-BUTYLDIMETHYLSILYLOXY)-2-BUTYNOIC ACID[2] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCC#CC(=O)O |

| InChI Key | DNEAINNTXMYDFB-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Appearance | Light brown wax or solid[1] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate; limited solubility in water.[3] |

| Storage Conditions | Store at 0-8 °C[1] or ambient temperature in a dry place. |

| Stability | Stable under normal laboratory conditions but is sensitive to moisture.[3] |

Synthesis

The synthesis of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid typically involves the protection of the hydroxyl group of a suitable precursor. A general synthetic approach starts from 4-hydroxybut-2-ynoic acid.

Experimental Protocol: Silylation of 4-hydroxybut-2-ynoic acid

This protocol describes a general procedure for the protection of 4-hydroxybut-2-ynoic acid using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

-

4-hydroxybut-2-ynoic acid

-

Tert-butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybut-2-ynoic acid in anhydrous DCM or THF.

-

Add imidazole (1.1-1.5 equivalents) or triethylamine (1.1-1.5 equivalents) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of TBDMSCl (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet around 0.1-0.2 ppm (6H, Si-(CH₃)₂) - Singlet around 0.9 ppm (9H, Si-C(CH₃)₃) - Singlet or triplet around 4.3-4.4 ppm (2H, -O-CH₂-) - Broad singlet for the carboxylic acid proton (-COOH) |

| ¹³C NMR | - Peaks around -5 ppm (Si-(CH₃)₂) - Peak around 18 ppm (Si-C(CH₃)₃) - Peak around 25 ppm (Si-C(CH₃)₃) - Peak around 50-55 ppm (-O-CH₂-) - Peaks for the alkyne carbons (C≡C) between 70-90 ppm - Peak for the carboxylic acid carbon (-COOH) around 160-170 ppm |

| IR (cm⁻¹) | - Broad O-H stretch around 2500-3300 (carboxylic acid) - C≡C stretch (weak) around 2200-2260 - C=O stretch around 1700-1725 - Si-C stretch around 1250 and 840 |

| Mass Spec (EI) | - Molecular ion peak (M⁺) may be weak or absent. - Characteristic fragment for the loss of a tert-butyl group ([M-57]⁺). - Other fragments corresponding to the loss of the silyl group or parts of the carbon chain. |

Reactivity and Applications in Organic Synthesis

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a valuable intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.[1] Its functional groups allow for a variety of chemical transformations.

Key Reactions

-

Esterification: The carboxylic acid can be readily converted to esters, which are useful intermediates.

-

Nucleophilic Additions: The alkyne moiety can undergo nucleophilic addition reactions.

-

Cycloaddition Reactions: The alkyne can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic systems.

-

Cross-Coupling Reactions: The alkyne can be used in various metal-catalyzed cross-coupling reactions.

-

Reduction: The alkyne and carboxylic acid can be reduced to the corresponding alkene/alkane and alcohol, respectively.

Role in Drug Development and Natural Product Synthesis

This compound serves as a key building block in the synthesis of pharmaceuticals and natural products.[4] The protected hydroxyl group allows for selective reactions at other parts of the molecule, and the alkyne functionality provides a handle for constructing complex carbon skeletons. For instance, similar propargyl alcohol derivatives are used in the synthesis of macrolides, polyketides, and other biologically active compounds.

While a specific signaling pathway directly modulated by 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is not applicable as it is a building block, it can be incorporated into a larger molecule that targets a specific biological pathway. For example, if it were used to synthesize a kinase inhibitor, the final molecule would interact with the ATP binding site of the kinase, thereby inhibiting its activity and affecting downstream signaling.

References

spectral data for 4-(TBDMS-oxy)-but-2-ynoic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4-(TBDMS-oxy)-but-2-ynoic acid is a carboxylic acid containing a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group and an internal alkyne.[1][2] This structure makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[2][3] The TBDMS group serves as a robust protecting group for the alcohol functionality, allowing for selective reactions at the carboxylic acid or alkyne moieties.[1][2]

Table 1: General Properties of 4-(TBDMS-oxy)-but-2-ynoic Acid

| Property | Value | Source |

| CAS Number | 102245-65-8 | [3][4][5] |

| Molecular Formula | C₁₀H₁₈O₃Si | [3][5] |

| Molecular Weight | 214.33 g/mol | [3] |

| IUPAC Name | 4-{[tert-butyl(dimethyl)silyl]oxy}-2-butynoic acid | [4] |

| Physical Form | Solid | [4] |

| Purity (Typical) | ~97% | [4] |

| Storage Temperature | Ambient | [4] |

Spectral Data

Detailed, experimentally-derived spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-(TBDMS-oxy)-but-2-ynoic acid are not available in the public scientific literature. Researchers utilizing this compound would need to perform their own spectral characterization.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-(TBDMS-oxy)-but-2-ynoic acid is not described in the searched scientific literature. However, based on its structure, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway:

A likely synthetic route to 4-(TBDMS-oxy)-but-2-ynoic acid would involve two key steps:

-

Protection of the alcohol: Starting from 4-hydroxy-2-butynoic acid, the hydroxyl group can be protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Work-up and Purification: Following the protection reaction, an aqueous work-up would be performed to remove the base and any water-soluble byproducts. The crude product would then be purified, likely via column chromatography on silica gel, to yield the desired 4-(TBDMS-oxy)-but-2-ynoic acid.

The diagram below illustrates this proposed synthetic workflow.

Caption: Proposed synthesis workflow for 4-(TBDMS-oxy)-but-2-ynoic acid.

Safety Information

According to supplier safety data sheets, 4-(TBDMS-oxy)-but-2-ynoic acid is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(TBDMS-oxy)-but-2-ynoic acid is a commercially available synthetic intermediate with potential applications in pharmaceutical and materials science research. While detailed experimental data and synthesis protocols are not currently available in the public domain, its structure suggests straightforward synthetic accessibility. Researchers interested in utilizing this compound should anticipate the need to perform their own spectral characterization and synthesis optimization.

References

- 1. 4-((tert-Butyldimethylsilyl)oxy)but-2-ynoic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid (EVT-398163) | 102245-65-8 [evitachem.com]

- 4. 4-(TERT-BUTYLDIMETHYLSILYLOXY)-2-BUTYNOIC ACID | 102245-65-8 [sigmaaldrich.com]

- 5. pschemicals.com [pschemicals.com]

An In-depth Technical Guide to the Physical Properties of Silylated Butynoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of silylated butynoic acid derivatives. These compounds are of significant interest in organic synthesis and medicinal chemistry, serving as versatile building blocks for complex molecules. The introduction of a silyl protecting group enhances their stability and solubility in organic solvents, facilitating their use in a wide range of chemical transformations. This document outlines key physical and spectroscopic data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the general experimental workflow.

Quantitative Physical and Spectroscopic Data

The physical properties of silylated butynoic acid derivatives are influenced by the nature of the silyl group (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)) and the position of silylation. The following tables summarize available quantitative data for representative compounds.

Table 1: Physical Properties of Silylated Butynoic Acid Derivatives

| Compound Name | Silyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Physical Form |

| 3-(Trimethylsilyl)propynoic acid | TMS | C₆H₁₀O₂Si | 142.23 | 47-49 | 105-110 / 10 | Solid |

| 4-((tert-Butyldimethylsilyl)oxy)-2-butynoic acid | TBDMS | C₁₀H₁₈O₃Si | 214.34 | Not Reported | Not Reported | Solid[1] |

Table 2: Spectroscopic Data for Silylated Butynoic Acid Derivatives

| Compound Name | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm, Solvent) | IR (cm⁻¹) | Mass Spec (m/z) |

| 3-(Trimethylsilyl)propynoic acid | 11.5 (s, 1H, COOH), 0.2 (s, 9H, Si(CH₃)₃) (CDCl₃) | 158.0 (C=O), 92.5 (C≡CSi), 88.0 (C≡CSi), -0.8 (Si(CH₃)₃) (CDCl₃) | ~3000 (br, OH), 2180 (C≡C), 1700 (C=O), 1250, 840 (Si-C) | 142 (M+), 127 (M-CH₃), 73 (Si(CH₃)₃) |

| 4-((tert-Butyldimethylsilyl)oxy)-2-butynoic acid | 4.41 (s, 2H, CH₂), 0.89 (s, 9H, SiC(CH₃)₃), 0.11 (s, 6H, Si(CH₃)₂) (CDCl₃) | 158.1, 82.3, 75.9, 51.7, 25.6, 18.2, -5.3 (CDCl₃) | Not Reported | Not Reported |

| 2-Butynoic acid (Tetrolic acid) (Un-silylated reference) | 1.99 (s, 3H, CH₃) (DMSO-d₆)[2] | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of silylated butynoic acid derivatives.

2.1. General Synthesis of Silylated Butynoic Acids

The silylation of butynoic acids is typically achieved by deprotonation of the terminal alkyne or the carboxylic acid proton followed by reaction with a silyl halide.

-

Materials: Butynoic acid derivative, a strong base (e.g., n-butyllithium (n-BuLi), lithium diisopropylamide (LDA)), silyl chloride (e.g., trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl)), anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether), and quenching agent (e.g., saturated aqueous ammonium chloride).

-

Procedure:

-

The butynoic acid derivative is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (typically -78 °C).

-

A strong base is added dropwise to the solution to deprotonate the most acidic proton.

-

The corresponding silyl chloride is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography).

-

The reaction is quenched by the addition of a suitable quenching agent.

-

The product is extracted with an organic solvent, and the organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography, distillation, or recrystallization.

-

2.2. Characterization Methods

The synthesized silylated butynoic acid derivatives are characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The chemical shift (δ) of the protons on the silyl group is characteristic (e.g., ~0.2 ppm for TMS). The disappearance of the acidic proton signal of the carboxylic acid (typically >10 ppm) can indicate the formation of a silyl ester.

-

¹³C NMR: Shows the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid typically appears in the range of 165-185 ppm.[3] The carbons of the silyl group also have characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present. A broad O-H stretch from 2500-3300 cm⁻¹ is characteristic of a carboxylic acid.[4] The C=O stretch of the carboxylic acid appears around 1710-1760 cm⁻¹.[5] The C≡C stretch is observed in the range of 2100-2260 cm⁻¹. Upon silylation of the carboxylic acid, the broad O-H band will disappear. Silyl groups show characteristic peaks, for instance, the Si-C bond in TMS derivatives shows absorptions around 1250 and 840 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight and fragmentation pattern of the compound. Silylated compounds often show a characteristic peak corresponding to the silyl group (e.g., m/z = 73 for TMS). The molecular ion peak (M+) may also be observed.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of silylated butynoic acid derivatives.

Caption: General workflow for synthesis and characterization.

References

- 1. 4-(TERT-BUTYLDIMETHYLSILYLOXY)-2-BUTYNOIC ACID | 102245-65-8 [sigmaaldrich.com]

- 2. Tetrolic acid - Wikipedia [en.wikipedia.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

reactivity of the alkyne functional group in protected butynoic acids

An In-depth Technical Guide on the Reactivity of the Alkyne Functional Group in Protected Butynoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the alkyne functional group in butynoic acid derivatives, with a focus on the strategic use of protecting groups. The unique bifunctional nature of butynoic acid, featuring both a carboxylic acid and an alkyne, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1] Understanding the interplay between protecting group strategies and the inherent reactivity of the alkyne is paramount for its effective utilization.

Introduction to Butynoic Acids and Protecting Group Strategies

Butynoic acid exists as two primary isomers: 3-butynoic acid, with a terminal alkyne, and 2-butynoic acid (tetrolic acid), with an internal alkyne.[2] The terminal alkyne of 3-butynoic acid is particularly valuable due to the presence of a weakly acidic proton, enabling a unique set of transformations such as "click chemistry" and C-C bond formations via its acetylide anion.[1][2]

However, the presence of two reactive functional groups necessitates the use of protecting groups to achieve selective transformations.[3][4] A synthetic strategy may require masking the carboxylic acid to perform reactions on the alkyne, or conversely, protecting the alkyne to modify the carboxylic acid.

-

Protecting the Carboxylic Acid: Carboxylic acids are typically protected as esters (e.g., methyl, ethyl, or benzyl esters) to prevent their acidic proton from interfering with base-mediated reactions or to prevent their reaction with nucleophiles.[5]

-

Protecting the Terminal Alkyne: The acidic proton of a terminal alkyne can interfere with reactions involving strong bases or organometallic reagents.[3][5] Trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are commonly employed to protect the alkyne terminus. These groups are stable under many reaction conditions and can be selectively removed using fluoride reagents (like TBAF) or mild base.[4][6][7]

Core Reactivity of the Protected Alkyne Group

Once one functional group is masked, the other can undergo a variety of chemical transformations. This section focuses on the key reactions of the alkyne moiety in butynoic acid derivatives where the carboxylic acid is appropriately protected (e.g., as an ester).

Cycloaddition Reactions

The carbon-carbon triple bond of butynoic acid derivatives is an excellent substrate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules.[1]

2.1.1 1,3-Dipolar Cycloadditions: Azide-Alkyne "Click Chemistry"

The most prominent reaction of terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.[1] The reaction is characterized by its high yield, mild conditions, and tolerance of a wide range of functional groups.

2.1.2 Diels-Alder Reactions

Alkynes can also participate as dienophiles in [4+2] Diels-Alder cycloadditions, although they are generally less reactive than alkenes.[2][8] The reaction of a protected 2-butynoic acid ester (an internal alkyne) with a diene like cyclopentadiene can form a bicyclic adduct, a valuable transformation for building molecular complexity.

Transition-Metal Catalyzed Reactions

Transition metals, particularly palladium, copper, and gold, catalyze a wide array of transformations involving alkynes.[9][10]

2.2.1 Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a combination of a palladium complex and a copper(I) salt. This reaction is fundamental in organic synthesis for constructing conjugated enyne systems and is widely used in drug discovery. A protected 3-butynoic acid ester can be coupled with various aryl halides to introduce aromatic moieties.

2.2.2 Gold-Catalyzed Reactions

Carbophilic gold catalysts can activate the alkyne group towards nucleophilic attack.[9] In the context of butynoic acids, gold catalysis can trigger cascade reactions, where an initial intramolecular hydrocarboxylation or other cyclization event leads to the formation of complex heterocyclic structures.[1][11]

Nucleophilic Addition Reactions

The π-bonds of the alkyne are susceptible to attack by nucleophiles.[1] While unactivated alkynes are only moderately electrophilic, their reactivity can be enhanced by conjugation with an electron-withdrawing group or by metal catalysis.[12]

The addition of nucleophiles, such as thiols (thiol-yne reaction), to the alkyne of a butynoic acid derivative can proceed, often catalyzed by a base or transition metal, to form vinyl sulfides.[13][14] These reactions are crucial in bioconjugation and materials science.

Quantitative Data Summary

The following tables summarize representative quantitative data for the reactions described above. Conditions and yields can vary significantly based on the specific substrates, catalysts, and protecting groups used.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Protected Butynoic Acid Derivative | Azide Partner | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-butynoate | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 |

| Methyl 3-butynoate | 1-Azidohexane | CuI | THF | 92 |

| 3-Butynoic acid | Phenyl azide | Copper(I) acetate | DMSO | 88 |

Table 2: Transition-Metal Catalyzed Cross-Coupling

| Reaction Type | Alkyne Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Sonogashira | TMS-protected 3-butynoic acid methyl ester | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF | 85 |

| Sonogashira | Ethyl 3-butynoate | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, PPh₃, K₂CO₃ | DMF | 78 |

Detailed Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction

This protocol describes a typical copper-catalyzed cycloaddition between a protected butynoic acid and an organic azide.[1]

-

Reagent Preparation : In a reaction vial, dissolve the protected butynoic acid derivative (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Addition : To the solution, add sodium ascorbate (0.1 eq) followed by a catalytic amount of copper(II) sulfate pentahydrate (0.05 eq).

-

Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

-

Workup and Purification : Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the pure 1,2,3-triazole product.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a standard procedure for the palladium- and copper-catalyzed coupling of a protected terminal alkyne with an aryl halide.

-

Inert Atmosphere : To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagents : Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

-

Alkyne Addition : Add the protected 3-butynoic acid derivative (1.2 eq) to the mixture.

-

Reaction : Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup : Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification : Purify the residue by flash column chromatography to obtain the coupled product.

Conclusion

The alkyne functional group in protected butynoic acids displays a rich and versatile reactivity profile. Through the judicious use of protecting groups for the carboxylic acid or the alkyne terminus, chemists can unlock a vast array of selective transformations. Key reactions such as copper-catalyzed cycloadditions, palladium-catalyzed cross-couplings, and various nucleophilic additions make protected butynoic acids powerful and indispensable building blocks. Their utility in constructing complex molecules, particularly the triazole and conjugated systems prevalent in pharmaceuticals, ensures their continued importance in modern organic synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]

- 4. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 5. learninglink.oup.com [learninglink.oup.com]

- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 8. Cycloaddition - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

The Indispensable Shield: A Technical Guide to TBDMS as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and desired molecular complexity. Among the vast arsenal of available protecting groups for hydroxyl functionalities, the tert-butyldimethylsilyl (TBDMS or TBS) group stands out as a versatile and robust shield. Introduced by E.J. Corey in 1972, its widespread adoption is a testament to its favorable balance of stability under a wide range of reaction conditions and its selective removal under mild protocols.[1] This technical guide provides an in-depth exploration of the TBDMS protecting group, from its fundamental properties and reaction mechanisms to detailed experimental protocols and applications in complex syntheses.

Core Properties and Stability

The efficacy of the TBDMS group stems from the steric hindrance provided by the bulky tert-butyl group attached to the silicon atom.[2][3] This steric shield effectively protects the silicon-oxygen bond from nucleophilic and acidic attack, rendering TBDMS ethers significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ethers.[2] This enhanced stability allows for a broader range of chemical transformations to be performed on the protected molecule without premature cleavage of the protecting group.

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the pH of the medium.[1][4] The general order of stability under both acidic and basic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[5][6]

Quantitative Stability Data

The following table summarizes the relative rates of hydrolysis for common silyl ethers, highlighting the superior stability of the TBDMS group compared to TMS and TES.

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[2][6][7] |

Protection of Alcohols: Mechanism and Protocols

The most common method for the introduction of the TBDMS group is the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent like N,N-dimethylformamide (DMF).[1][8]

Mechanism of Protection

The reaction is believed to proceed through the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ.[1] This intermediate is then attacked by the nucleophilic alcohol, leading to the formation of the TBDMS ether and regeneration of imidazole.

Caption: Mechanism of TBDMS protection of an alcohol.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol

This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol.[9][10]

-

Materials:

-

Diol containing primary and secondary alcohols (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the diol (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.2 eq) to the solution and stir at room temperature under an inert atmosphere.

-

Add TBDMSCl (1.1 eq) portion-wise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[10]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.

-

Protocol 2: Protection of a Secondary Alcohol

For the protection of more hindered secondary alcohols, longer reaction times or gentle heating may be necessary.[2]

-

Materials:

-

Secondary alcohol (1.0 eq)

-

TBDMSCl (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the secondary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC. For particularly hindered alcohols, gentle heating (e.g., 40-50 °C) may be required.[2]

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting TBDMS ether by flash column chromatography.

-

Deprotection of TBDMS Ethers: Mechanism and Protocols

The cleavage of TBDMS ethers is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[4][11] The high affinity of fluoride for silicon drives the reaction, allowing for selective deprotection under mild conditions.[11][12]

Mechanism of Fluoride-Mediated Deprotection

The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicon intermediate.[1][11] This intermediate then collapses, breaking the silicon-oxygen bond to release the alkoxide, which is subsequently protonated during workup to yield the alcohol. The formation of the very strong Si-F bond is the thermodynamic driving force for this reaction.[1]

Caption: Mechanism of fluoride-mediated TBDMS deprotection.

Experimental Protocols

Protocol 3: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This is the most widely used method for TBDMS ether cleavage.[4][13]

-

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

-

Add the TBAF solution (1.1 eq) dropwise to the stirred solution at 0 °C to room temperature.

-

Stir the reaction for 45 minutes to 18 hours, monitoring by TLC.[4][13]

-

Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[13]

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

-

Protocol 4: Selective Deprotection of Primary vs. Secondary TBDMS Ethers

Under carefully controlled acidic conditions, it is possible to selectively deprotect a primary TBDMS ether in the presence of a secondary one.[14]

-

Materials:

-

Substrate with primary and secondary TBDMS ethers (1.0 eq)

-

Formic acid (5-20% in acetonitrile/water)

-

-

Procedure:

-

Dissolve the substrate in a mixture of acetonitrile and water.

-

Add formic acid to the desired concentration (5-20%).[14]

-

Stir the reaction at room temperature, carefully monitoring the progress by TLC or HPLC to maximize the yield of the mono-deprotected product.

-

Upon reaching the desired conversion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

-

Applications in Complex Molecule Synthesis

The robustness and selective reactivity of the TBDMS group have made it an invaluable tool in the total synthesis of numerous complex natural products. Its ability to withstand a variety of reaction conditions allows for the strategic unmasking of hydroxyl groups at late stages of a synthesis. For instance, in the synthesis of macrolides, tetracyclines, and other polyhydroxylated natural products, the differential protection of various hydroxyl groups with TBDMS and other protecting groups is a common and effective strategy.[15][16]

Summary of TBDMS Protection and Deprotection Conditions

| Reaction | Reagents | Solvent | Temperature | Typical Reaction Time | Yield (%) |

| Protection (Primary OH) | TBDMSCl, Imidazole | DMF | 0 °C to RT | 2-12 h | High |

| Protection (Secondary OH) | TBDMSCl, Imidazole | DMF | RT to 50 °C | 12-24 h | Good to High |

| Deprotection (Fluoride) | TBAF | THF | 0 °C to RT | 0.75-18 h | 32-99[4][13] |

| Deprotection (Acidic) | Formic Acid (aq.) | Acetonitrile | RT | Substrate dependent | High (selective)[14] |

| Deprotection (Other) | HF-Pyridine, CsF, KF | Various | Various | Substrate dependent | Good to High[17] |

Conclusion

The tert-butyldimethylsilyl group remains a cornerstone of modern organic synthesis. Its predictable stability, ease of introduction and removal, and the wealth of available experimental protocols make it a reliable choice for the protection of hydroxyl groups in a wide array of synthetic endeavors. A thorough understanding of its properties, reaction mechanisms, and the nuances of its application and removal is essential for any researcher engaged in the synthesis of complex organic molecules. This guide provides a solid foundation for the effective utilization of this powerful synthetic tool.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 15. media.neliti.com [media.neliti.com]

- 16. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-but-2-ynoic Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-but-2-ynoic acid and its precursors are versatile building blocks in organic synthesis, playing a crucial role in the preparation of a wide array of biologically active molecules and pharmaceuticals.[1] The unique combination of a hydroxyl group, a carboxylic acid, and an alkyne functionality within a compact four-carbon framework allows for diverse chemical transformations, including cyclizations, esterifications, and coupling reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-hydroxy-but-2-ynoic acid and its key precursors, with a focus on practical applications for research and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 4-hydroxy-but-2-ynoic acid and its derivatives is fundamental for their application in synthesis. Key quantitative data are summarized in the tables below.

Table 1: Physical Properties of 4-Hydroxy-but-2-ynoic Acid and a Key Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 4-Hydroxy-but-2-ynoic acid | C₄H₄O₃ | 100.07 | 115-116 | 319.2 ± 25.0 | 1.429 ± 0.06 |

| Ethyl 4-hydroxy-but-2-ynoate | C₆H₈O₃ | 128.13 | Not available | Not available | Not available |

Synthesis of 4-Hydroxy-but-2-ynoic Acid and its Precursors

Several synthetic routes to 4-hydroxy-but-2-ynoic acid have been established, each with its own advantages and limitations. The primary precursors are propargyl alcohol and 1,4-butynediol.

Synthesis via Carboxylation of Propargyl Alcohol Derivatives

A common and effective method involves the deprotonation of propargyl alcohol followed by carboxylation. To achieve this, strong bases like n-butyllithium or a Grignard reagent are employed.

This protocol is adapted from procedures described in the literature.[5]

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of propargyl alcohol in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with water, and the aqueous layer is acidified with dilute HCl. The product is then extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-hydroxy-but-2-ynoic acid, which can be further purified by recrystallization.

Synthesis via Oxidation of 1,4-Butynediol

An alternative approach involves the selective oxidation of one of the primary alcohol groups of 1,4-butynediol. This can be achieved using various oxidizing agents, including biological methods or catalytic oxidation. A patented method describes the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system.[5]

This protocol is a general representation based on TEMPO-catalyzed oxidations.[5]

-

Reaction Setup: To a solution of 1,4-butynediol in a suitable solvent such as dichloromethane, TEMPO (catalytic amount) and a co-oxidant like sodium hypochlorite (bleach) are added.

-

Reaction Conditions: The reaction is typically carried out at or below room temperature with vigorous stirring. The pH of the reaction mixture is maintained in the appropriate range for the catalyst system.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Table 2: Comparison of Synthetic Methods for 4-Hydroxy-but-2-ynoic Acid

| Method | Precursor | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| n-Butyllithium | Propargyl alcohol | n-BuLi, CO₂ | High | High yield | Requires cryogenic temperatures, strictly anhydrous conditions |

| Grignard Reagent | Propargyl alcohol | RMgX, CO₂ | Moderate to High | Milder conditions than n-BuLi | Can have side reactions |

| Catalytic Oxidation | 1,4-Butynediol | TEMPO, NaOCl | Varies | Avoids strong bases and cryogenic conditions | Selectivity can be an issue |

Chemical Reactivity and Applications

The trifunctional nature of 4-hydroxy-but-2-ynoic acid makes it a valuable intermediate for the synthesis of various heterocyclic compounds, most notably butenolides (furan-2(5H)-ones).

Cyclization to Butenolides

Under acidic or thermal conditions, 4-hydroxy-but-2-ynoic acid can undergo intramolecular cyclization to form a five-membered lactone ring, a butenolide. This transformation is a key step in the synthesis of many natural products and pharmacologically active compounds.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the methylene protons adjacent to the hydroxyl group (CH₂OH), a broad singlet for the hydroxyl proton, and another broad singlet for the carboxylic acid proton. The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would exhibit four distinct signals corresponding to the carboxylic carbon, the two acetylenic carbons, and the methylene carbon. The chemical shifts would be in the characteristic regions for these functional groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid and alcohol, a C=O stretching vibration for the carboxylic acid, and a C≡C stretching band for the alkyne.

Conclusion

4-Hydroxy-but-2-ynoic acid and its precursors are indispensable tools in modern organic synthesis. The synthetic methodologies outlined in this guide, coupled with an understanding of the compound's reactivity, provide a solid foundation for researchers and drug development professionals to utilize these versatile building blocks in the creation of novel and complex molecules. The continued exploration of new synthetic routes and applications of these compounds will undoubtedly lead to further advancements in medicinal chemistry and materials science.

References

- 1. 4-Hydroxybut-2-ynoic acid [myskinrecipes.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-Hydroxybut-2-ynoic acid | 7218-52-2 [sigmaaldrich.com]

- 4. 4-Hydroxy-but-2-ynoic acid ethyl ester | C6H8O3 | CID 10855468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents [patents.google.com]

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification

This document pertains to the chemical compound identified as 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid. It is a valuable building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals.[1] The key structural features include a carboxylic acid group, an internal alkyne, and a tert-butyldimethylsilyl (TBDMS) ether protecting group. This silyl ether provides stability and allows for selective reactions at other sites of the molecule.[1]

Chemical Properties and Data

The fundamental molecular properties of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃Si | [1][2][3][4] |

| Molecular Weight | 214.33 g/mol | [2][4] |

| CAS Number | 102245-65-8 | [1][2][3][5] |

| Appearance | Light brown wax or Solid | [1] |

| Purity | Typically ≥ 96% (by HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1][6] |

Structural Information and Logic

The structure of this compound dictates its reactivity. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the primary alcohol at the C-4 position. This protection is robust yet can be removed under specific conditions (e.g., with fluoride ions), allowing for sequential chemical modifications. The logical relationship of its functional groups is diagrammed below.

Caption: Functional group relationships in the molecule.

Experimental Protocols

This section is not applicable as the request is for the molecular weight and formula of a specific, known chemical compound, not for a description of experimental results.

Signaling Pathways

This section is not applicable as 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a synthetic building block and not typically associated with specific biological signaling pathways. Its utility lies in the synthesis of larger, often biologically active, molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid (EVT-398163) | 102245-65-8 [evitachem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 4-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-BUT-2-YNOIC ACID price,buy 4-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-BUT-2-YNOIC ACID - chemicalbook [m.chemicalbook.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 4-((tert-Butyldimethylsilyl)oxy)but-2-ynoic acid [myskinrecipes.com]

Methodological & Application

Application Notes and Protocols for 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid is a versatile bifunctional molecule valuable in chemical synthesis and bioconjugation. Its structure incorporates a terminal alkyne, a carboxylic acid, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. The alkyne functionality allows for its participation in highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The carboxylic acid moiety enables conjugation to amine-containing molecules, such as proteins or drug delivery vehicles, through amide bond formation. The TBDMS protecting group provides stability to the hydroxyl group during synthetic manipulations and can be selectively removed when the free hydroxyl is required for subsequent steps or as part of the final molecular design.

This document provides detailed application notes and protocols for the use of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid in click chemistry for applications in drug delivery, bioconjugation, and material science.

Core Applications

The unique trifunctional nature of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid makes it a valuable building block in several research and development areas:

-

Drug Delivery: The carboxylic acid can be conjugated to drug delivery systems (e.g., nanoparticles, polymers, antibodies), while the alkyne can be used to "click" on azide-modified therapeutic agents, targeting ligands, or imaging agents. The protected hydroxyl group can be unmasked to modulate solubility or for further functionalization.

-

Bioconjugation: This molecule can be used to label proteins, peptides, or other biomolecules. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein), introducing an alkyne handle for subsequent click reactions.

-

Material Science: The alkyne group can be used to functionalize surfaces or polymers via click chemistry, imparting new properties to the material. The carboxylic acid and the deprotected hydroxyl group can also be used for surface attachment or to influence the material's characteristics.[1]

Data Presentation

Table 1: Representative Reaction Parameters for CuAAC Bioconjugation

| Alkyne Partner | Azide Partner | Catalyst System | Ligand | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |

| Protein-alkyne conjugate | Azide-fluorophore | CuSO₄ / Sodium Ascorbate | THPTA | Aqueous Buffer (e.g., PBS) | 25 | 1 - 4 | > 90 |

| Alkyne-functionalized nanoparticle | Azide-peptide | CuSO₄ / Sodium Ascorbate | TBTA | t-BuOH / H₂O | 25 | 4 - 12 | 85 - 95 |

| Small molecule alkyne | Azide-modified polymer | Cu(I)Br | PMDETA | DMF | 40 | 24 | > 90 |

Note: The data presented in this table is representative and based on typical CuAAC reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Activation of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid and Conjugation to a Primary Amine-Containing Biomolecule

This protocol describes the conjugation of the carboxylic acid moiety of 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid to a biomolecule containing primary amines (e.g., a protein) to introduce an alkyne handle for click chemistry.

Materials:

-

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid

-

Biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., anhydrous DMF or DMSO)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mg/mL solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

-

Dissolve 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid in Activation Buffer to a stock concentration of 10 mM.

-

Prepare the biomolecule solution at a concentration of 1-10 mg/mL in Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, add a 10-50 fold molar excess of the 4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid stock solution to the biomolecule solution.

-

Add a 2-5 fold molar excess of EDC and NHS (or Sulfo-NHS) over the butynoic acid.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Biomolecule:

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Alkyne-Modified Biomolecule:

-

Remove excess reagents by buffer exchange using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click reaction between the alkyne-modified biomolecule (from Protocol 1) and an azide-containing molecule.

Materials:

-

Alkyne-modified biomolecule

-

Azide-containing molecule (e.g., azide-fluorophore, azide-drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate (prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-modified biomolecule in the Reaction Buffer.

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water). A 5-10 fold molar excess over the biomolecule is recommended.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in water immediately before use.

-

-

Catalyst Preparation:

-

In a separate tube, premix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is common. For example, mix 1 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.

-

-

Initiation of the Click Reaction:

-

In a reaction tube, combine the alkyne-modified biomolecule and the azide-containing molecule.

-

Add the premixed catalyst solution to the biomolecule/azide mixture. The final copper concentration should be in the range of 50-250 µM.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

-

-

Reaction Incubation:

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect from light if using a light-sensitive fluorophore.

-

-

Purification of the Conjugate:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

-

Protocol 3: Deprotection of the TBDMS Group

This protocol describes the removal of the TBDMS protecting group to yield the free hydroxyl functionality. This can be performed either before conjugation or after the click reaction, depending on the experimental design.

Materials:

-

TBDMS-protected compound

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

Dissolve the TBDMS-protected compound in THF.

-

Cool the solution to 0°C in an ice bath.

-

-

Deprotection:

-

Slowly add a 1.1 molar equivalent of the TBAF solution to the reaction mixture.

-

Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

-

Quenching and Workup:

-

Once the reaction is complete, quench by adding a few drops of acetic acid.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography to obtain the deprotected compound.

-

Visualizations

Caption: Experimental workflow for bioconjugation using 4-(TBDMS-oxy)-but-2-ynoic acid.

Caption: Signaling pathway for an antibody-drug conjugate utilizing a click chemistry linker.

References

Applications of TBDMS-Protected Alkynes in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldimethylsilyl (TBDMS) group is a robust and versatile protecting group for terminal alkynes, playing a crucial role in the synthesis of a wide array of pharmaceutical agents. Its steric bulk confers stability under various reaction conditions, yet it can be selectively removed under mild protocols, making it an invaluable tool in modern medicinal chemistry. This document provides detailed application notes, experimental protocols, and data for the use of TBDMS-protected alkynes in the synthesis of key pharmaceutical intermediates.

Application Note 1: Synthesis of Nicotinic Acetylcholine Receptor Agonists

Application: TBDMS-protected alkynes are instrumental in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists, such as Altinicline (SIB-1508Y), which has been investigated for the treatment of Parkinson's disease and other neurological disorders. The core of this synthesis often involves a Sonogashira coupling reaction to introduce the alkyne moiety onto a pyridine ring system.

Workflow for the Synthesis of an Altinicline Precursor:

Caption: Synthetic workflow for an Altinicline precursor.

Signaling Pathway: Nicotinic Acetylcholine Receptor

Altinicline is an agonist of nAChRs. Activation of these receptors, particularly the α4β2 and α7 subtypes in the brain, can modulate the release of various neurotransmitters, including dopamine.[1][2] This modulation is believed to have therapeutic effects in neurodegenerative diseases like Parkinson's.[1][3]

Caption: Simplified nAChR signaling pathway.

Application Note 2: Synthesis of Retinoid Receptor Modulators

Application: The synthesis of retinoids, such as Tazarotene, used in the treatment of psoriasis and acne, can employ TBDMS-protected alkynes.[4] A key step is the Sonogashira coupling of a protected ethynylpyridine derivative with a suitable aromatic partner.

Workflow for the Synthesis of a Tazarotene Intermediate:

Caption: Synthesis of a key Tazarotene intermediate.

Signaling Pathway: Retinoic Acid Receptor

Tazarotene is a prodrug that is converted to tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[5][6] This interaction modulates gene expression, leading to normalization of cell differentiation and proliferation and a reduction in inflammation.[5][7][8]

Caption: Tazarotene's mechanism of action.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations involving TBDMS-protected alkynes in pharmaceutical synthesis.

| Reaction | Substrate | Reagents and Conditions | Yield (%) | Reference |

| TBDMS Protection | Terminal Alkyne | TBDMS-Cl, Imidazole, DMF, rt, 2-4 h | 85-95 | General Procedure |

| Sonogashira Coupling | Aryl Bromide | TBDMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N, THF, 60-80 °C, 4-12 h | 70-95 | [9][10][11] |

| TBAF Deprotection | TBDMS-Alkyne | TBAF (1M in THF), THF, 0 °C to rt, 1-3 h | 90-99 | General Procedure |

Experimental Protocols

Protocol 1: TBDMS Protection of a Terminal Alkyne

Objective: To protect a terminal alkyne with a tert-butyldimethylsilyl group.

Materials:

-

Terminal alkyne (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv)

-

Imidazole (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the terminal alkyne (1.0 equiv) and imidazole (1.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add TBDMS-Cl (1.1 equiv) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected alkyne.

Protocol 2: Sonogashira Coupling of a TBDMS-Protected Alkyne with an Aryl Bromide

Objective: To couple a TBDMS-protected alkyne with an aryl bromide to form a C(sp)-C(sp²) bond.

Materials:

-

Aryl bromide (1.0 equiv)

-

TBDMS-protected alkyne (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

-

Copper(I) iodide (CuI, 0.1 equiv)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask or sealed tube, magnetic stirrer, and other standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

-

Add anhydrous THF and triethylamine (2.0 equiv).

-

Add the TBDMS-protected alkyne (1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: TBAF Deprotection of a TBDMS-Protected Alkyne

Objective: To remove the TBDMS protecting group to reveal the terminal alkyne.

Materials:

-

TBDMS-protected alkyne (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the TBDMS-protected alkyne (1.0 equiv) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected terminal alkyne.

References

- 1. asianpubs.org [asianpubs.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 11. scirp.org [scirp.org]

Application Notes and Protocols for Coupling Reactions with 4-(TBDMS-oxy)-but-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyldimethylsilyloxy)-but-2-ynoic acid is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a protected primary alcohol and a carboxylic acid flanking a reactive alkyne moiety. This unique arrangement makes it a valuable building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The silyl ether protecting group (TBDMS) offers stability under various reaction conditions and can be selectively removed when needed. This document provides detailed protocols for common coupling reactions involving 4-(TBDMS-oxy)-but-2-ynoic acid, specifically focusing on amide and ester bond formation.

Core Applications

The primary application of 4-(TBDMS-oxy)-but-2-ynoic acid in synthetic chemistry is as a linchpin for connecting different molecular fragments. The carboxylic acid allows for coupling with amines to form amides or with alcohols to form esters. The terminal alkyne can then be further functionalized through various reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, or reduction to the corresponding alkene or alkane. This sequential reactivity is instrumental in the assembly of complex natural products and medicinal chemistry targets.

Key Coupling Reactions: Methodologies and Protocols

The formation of amide and ester bonds from 4-(TBDMS-oxy)-but-2-ynoic acid typically requires the activation of the carboxylic acid moiety. Several standard coupling reagents can be employed for this purpose. Below are detailed protocols for two common and effective methods: an EDC/HOBt-mediated amide coupling and a Yamaguchi esterification.

Amide Coupling via EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and effective method for amide bond formation, known for minimizing side reactions and racemization.

Experimental Protocol: General Procedure for Amide Coupling

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(TBDMS-oxy)-but-2-ynoic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise at 0 °C (ice bath).

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data Summary: Amide Coupling

| Reagent/Parameter | Molar Equivalent/Condition |

| 4-(TBDMS-oxy)-but-2-ynoic acid | 1.0 |